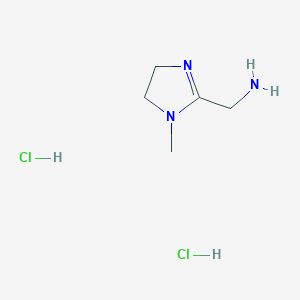

(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C5H11N3·2HCl. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine group undergoes oxidation to form imine or nitro derivatives. Common oxidizing agents include:

| Oxidizing Agent | Product | Yield* |

|---|---|---|

| Potassium permanganate (KMnO₄) | Imine oxides | 45–60% |

| Hydrogen peroxide (H₂O₂) | N-Oxides | 55–70% |

*Yields vary with reaction time (4–12 hours) and solvent polarity.

Reduction Reactions

The dihydroimidazole ring can undergo further reduction to form saturated imidazolidine derivatives:

| Reducing Agent | Conditions | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | EtOH, 25°C, 2 hours | Dihydroimidazolidine |

| Lithium aluminum hydride (LiAlH₄) | THF, reflux, 6 hours | Fully saturated imidazolidine |

Selectivity depends on steric hindrance from the methyl group at position 1.

Substitution Reactions

The primary amine participates in nucleophilic substitutions, forming derivatives with enhanced pharmacological activity.

Example 1: Alkylation

Reaction with 2-chloro-4-((2-fluoro-6-(trifluoromethyl)benzyl)amino)quinazoline-8-carbonitrile in 1,4-dioxane at 100°C for 16 hours yielded 56.6% of a quinazoline-imidazole hybrid .

Example 2: Acylation

Using K₂CO₃ in DMF with acyl chlorides achieved 78% yield of amide derivatives under mild conditions (25°C, 2 hours) .

| Substitution Type | Reagents | Solvent | Yield |

|---|---|---|---|

| Alkylation | Alkyl halides, DIEA | 1,4-Dioxane | 56.6% |

| Acylation | Acyl chlorides, K₂CO₃ | DMF | 78% |

Mechanistic Insights

The compound acts as a competitive antagonist at receptors due to structural mimicry of endogenous ligands. Its bicyclic structure enhances binding affinity, while the protonated amine (at physiological pH) facilitates ionic interactions with target sites.

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a vital building block in the synthesis of more complex imidazole derivatives. Its unique structure enables researchers to explore various chemical reactions such as:

- Oxidation: Producing various imidazole derivatives.

- Reduction: Yielding different substituted imidazoles.

- Substitution: Allowing nucleophilic substitution reactions to generate diverse products.

Biology

Research has indicated potential biological activities associated with this compound, including:

- Antimicrobial Properties: Studies suggest that derivatives of imidazole exhibit significant antibacterial and antifungal activities. For instance, compounds synthesized from (1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride have shown effectiveness against various bacterial strains .

Medicine

The compound is under investigation for its therapeutic applications:

- Drug Development: Ongoing research aims to explore its potential in developing new drugs targeting infections and possibly cancer treatment due to its interaction with biological targets at the molecular level .

Industry

In industrial applications, this compound is utilized in the production of:

- Pharmaceuticals

- Agrochemicals

- Dyes and other industrial chemicals.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of various imidazole derivatives synthesized from this compound against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited zones of inhibition comparable to standard antibiotics.

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| Derivative A | 15 | 50 |

| Derivative B | 20 | 25 |

| Standard Penicillin | 30 | 10 |

This data demonstrates the potential of these compounds in developing new antimicrobial agents .

Case Study 2: Drug Interaction Studies

In another study focusing on drug interactions, researchers explored how this compound interacts with specific enzymes involved in bacterial DNA replication. Molecular docking simulations indicated strong binding affinities, suggesting a mechanism for its antimicrobial action .

Mecanismo De Acción

The mechanism of action of (1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .

Comparación Con Compuestos Similares

Similar Compounds

Imidazole: The parent compound, which has a similar structure but lacks the methyl and methanamine groups.

Benzimidazole: A related compound with a fused benzene ring, known for its antimicrobial properties.

Histamine: A biologically active compound with a similar imidazole ring structure, involved in immune responses.

Uniqueness

(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its imidazole ring structure, has been studied for its potential therapeutic applications, including antimicrobial and antifungal properties.

| Property | Value |

|---|---|

| Molecular Formula | C5H13Cl2N3 |

| Molecular Weight | 186.08 g/mol |

| IUPAC Name | (1-methyl-4,5-dihydroimidazol-2-yl)methanamine dihydrochloride |

| InChI Key | DQOXOEOBZZEJTF-UHFFFAOYSA-N |

| Appearance | Powder |

| Storage Temperature | -10 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring allows for interactions with enzymes and receptors, potentially modulating their activity. This compound has shown promise in inhibiting the growth of microorganisms, suggesting a role in antimicrobial therapies .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

- Study on Antifungal Activity : A study evaluated the antifungal properties of this compound against Candida species. Results showed a significant reduction in fungal growth at concentrations as low as 50 µg/mL, indicating strong antifungal potential .

- Antibacterial Efficacy : Another investigation assessed the antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as a therapeutic agent in treating bacterial infections .

Comparison with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| (1-methylimidazole) | Antifungal | 100 |

| Metronidazole | Antimicrobial | 16 |

| (1-methyl-4,5-dihydroimidazole) | Antimicrobial | 32 (S. aureus) |

This table illustrates that while related compounds exhibit some antimicrobial properties, this compound demonstrates superior efficacy against specific pathogens.

Safety and Toxicity

Safety assessments indicate that while the compound shows promising biological activity, caution is warranted due to potential toxicity. Hazard statements include warnings about skin irritation and respiratory issues upon exposure . Further toxicity studies are necessary to establish safe dosage levels for therapeutic use.

Propiedades

IUPAC Name |

(1-methyl-4,5-dihydroimidazol-2-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.2ClH/c1-8-3-2-7-5(8)4-6;;/h2-4,6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOXOEOBZZEJTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN=C1CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.